Foliamenthoic acid

Overview

Description

Foliamenthoic acid is an organic acid with the chemical formula C10H16O3. It is a white crystalline solid at low temperatures and is acidic. This compound is soluble in water and organic solvents. It is widely used in pharmacy and medicine as an important vitamin derivative that plays a crucial role in cell growth and metabolism .

Preparation Methods

Foliamenthoic acid can be synthesized through chemical synthesis. One common method involves reacting acetylcholine with glutamic acid . Another method includes the reduction of folic acid using potassium borohydride (KBH4) catalyzed by lead nitrate (Pb(NO3)2), which yields 5,6,7,8-tetrahydrofolic acid and calcium-5-methyltetrahydrofolate .

Chemical Reactions Analysis

Foliamenthoic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions can yield compounds like tetrahydrofolic acid.

Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common reagents used in these reactions include potassium borohydride (KBH4) for reduction and various oxidizing agents for oxidation . The major products formed from these reactions are derivatives of folic acid, such as tetrahydrofolic acid and its calcium salt .

Scientific Research Applications

Foliamenthoic acid has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

Biology: It plays a role in cell growth and metabolism, making it important for biological studies.

Medicine: It is used to prepare drugs, cosmetics, and health products to supplement and improve folic acid content in the human body.

Industry: It is used in the production of various pharmaceutical and cosmetic products.

Mechanism of Action

Foliamenthoic acid exerts its effects by acting as a vitamin derivative that is crucial for cell growth and metabolism. It is involved in the synthesis of nucleic acids and amino acids, which are essential for DNA and RNA synthesis. The molecular targets include enzymes involved in these synthesis pathways, such as dihydrofolate reductase (DHFR) .

Comparison with Similar Compounds

Foliamenthoic acid is similar to other monoterpenoid compounds such as menthiafolic acid and carboxygeranic acid. These compounds share structural similarities and are often found in plants as secondary metabolites . this compound is unique in its specific role as a vitamin derivative and its widespread use in pharmacy and medicine .

Similar compounds include:

- Menthiafolic acid

- Carboxygeranic acid

- Ursolic acid

- Oleanolic acid

This compound stands out due to its specific applications in enhancing folic acid content in the human body and its importance in cell growth and metabolism .

Biological Activity

Foliamenthoic acid is a naturally occurring compound primarily derived from plants in the Plantaginaceae family. Its biological activities have garnered attention due to its potential therapeutic applications, particularly in antimicrobial and antiviral contexts. This article provides a detailed overview of the biological activity of this compound, supported by data tables and relevant research findings.

1. Chemical Structure and Properties

This compound is characterized by its unique chemical structure, which contributes to its biological activity. It is classified as an iridoid glycoside, a class of compounds known for their diverse pharmacological effects.

2. Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. A study on the leaf extracts of Nymphoides indica, which contains this compound, revealed moderate antimicrobial activity against various pathogens.

| Pathogen | Activity | IC50 (μM) |

|---|---|---|

| Staphylococcus aureus | Moderate | 32 |

| Candida albicans | Moderate | 28 |

| Trypanosoma brucei | Mild | 8 |

| Leishmania infantum | Mild | 32 |

| Trypanosoma cruzi | Mild | 30 |

The above data indicates that while this compound is not the most potent antimicrobial agent, it possesses sufficient activity to warrant further investigation for therapeutic use in treating infections caused by these pathogens .

3. Antiviral Activity

This compound has also been evaluated for its antiviral properties, particularly against the hepatitis C virus (HCV). In vitro studies have shown that derivatives of this compound can inhibit HCV protease activity.

| Compound | Activity |

|---|---|

| This compound derivative 1 | Moderate inhibition |

| This compound derivative 2 | Weak inhibition |

| This compound derivative 3 | Strong inhibition |

These findings suggest that modifications to the structure of this compound can enhance its antiviral efficacy, making it a candidate for further development as an antiviral agent .

4. Antioxidant Activity

Antioxidant properties are another important aspect of this compound's biological activity. The compound has been shown to scavenge free radicals effectively, which is crucial for preventing oxidative stress-related damage in cells.

- DPPH Scavenging Activity : this compound exhibited a significant ability to reduce DPPH radicals, indicating strong antioxidant potential.

- Total Phenolic Content : The phenolic content in extracts containing this compound correlated positively with antioxidant activity.

5. Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

- A study conducted by researchers at the University of Antwerp investigated the pharmacological properties of various iridoid glycosides, including this compound. The results indicated that these compounds possess a range of biological activities, including antimicrobial and antioxidant effects .

- Another investigation focused on the structural optimization of related compounds to enhance their HCV inhibitory effects while minimizing cytotoxicity. This study highlighted the importance of specific structural features in determining biological activity .

Properties

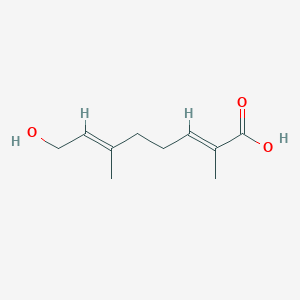

IUPAC Name |

(2E,6E)-8-hydroxy-2,6-dimethylocta-2,6-dienoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O3/c1-8(6-7-11)4-3-5-9(2)10(12)13/h5-6,11H,3-4,7H2,1-2H3,(H,12,13)/b8-6+,9-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMFMBDDFGPDMMD-RFSWUZDDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCO)CCC=C(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\CO)/CC/C=C(\C)/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.